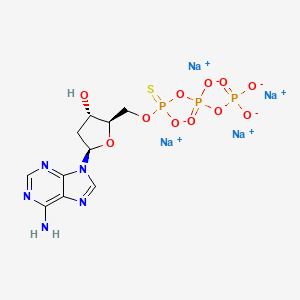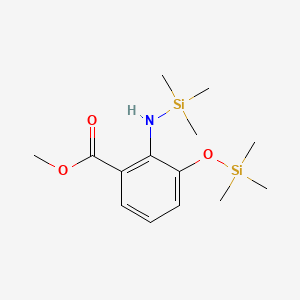
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylsilyl)amino]-3-(trimethylsiloxy)benzoic acid methyl ester is a chemical compound characterized by the presence of trimethylsilyl groups attached to both the amino and siloxy functionalities on a benzoic acid methyl ester backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)amino]-3-(trimethylsiloxy)benzoic acid methyl ester typically involves the reaction of 2-amino-3-hydroxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of trimethylsilyl ethers and amines, resulting in the desired compound. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)amino]-3-(trimethylsiloxy)benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can replace the trimethylsilyl groups under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced esters.
Substitution: Derivatives with various functional groups replacing the trimethylsilyl groups.
Scientific Research Applications
2-[(Trimethylsilyl)amino]-3-(trimethylsiloxy)benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)amino]-3-(trimethylsiloxy)benzoic acid methyl ester involves the interaction of its functional groups with various molecular targets. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in selective reactions. The molecular pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, trimethylsilyl ester
- Anthranilic acid, trimethylsilyl ester
- 2-Propenoic acid, trimethylsilyl ester
Uniqueness
2-[(Trimethylsilyl)amino]-3-(trimethylsiloxy)benzoic acid methyl ester is unique due to the presence of both trimethylsilyl amino and siloxy groups on the benzoic acid methyl ester backbone. This dual functionality provides enhanced reactivity and versatility in chemical synthesis compared to similar compounds that may only contain a single trimethylsilyl group.
Properties
Molecular Formula |
C14H25NO3Si2 |
|---|---|
Molecular Weight |
311.52 g/mol |
IUPAC Name |
methyl 2-(trimethylsilylamino)-3-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C14H25NO3Si2/c1-17-14(16)11-9-8-10-12(18-20(5,6)7)13(11)15-19(2,3)4/h8-10,15H,1-7H3 |
InChI Key |
UYMIAYAYSHDMOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O[Si](C)(C)C)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


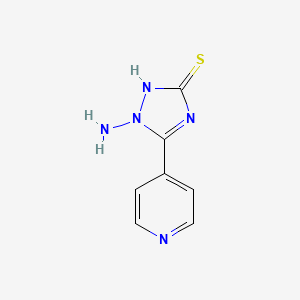
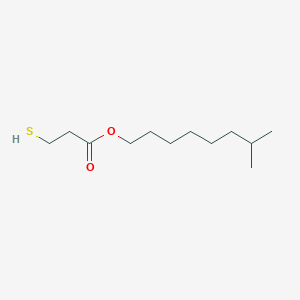
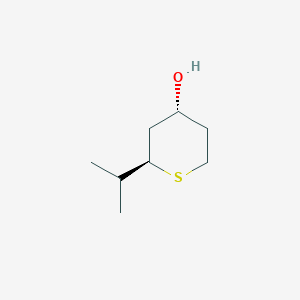
![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)

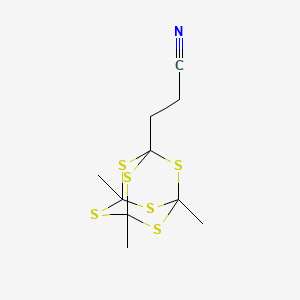
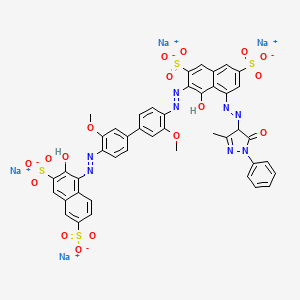
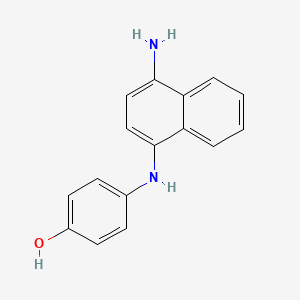
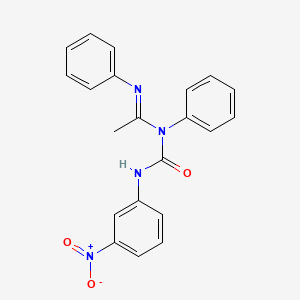
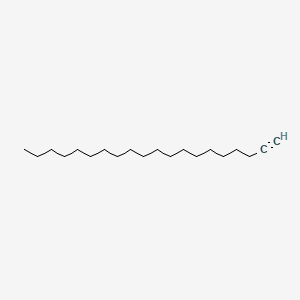

![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
